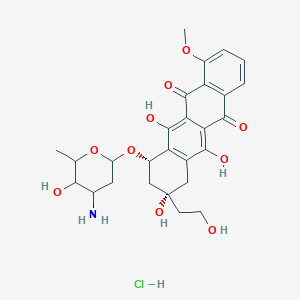

(7S,9R)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Description

13-Deoxyadriamycin hydrochloride, also known as 13-deoxydoxorubicin hydrochloride, is a small molecule drug that belongs to the anthracycline class of antibiotics. It is structurally similar to doxorubicin but lacks the hydroxyl group at the 13th position. This modification results in a compound that is not converted to doxorubicinol during metabolism, reducing its cardiotoxicity .

Properties

CAS No. |

65360-29-4 |

|---|---|

Molecular Formula |

C27H32ClNO10 |

Molecular Weight |

566.0 g/mol |

IUPAC Name |

(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H31NO10.ClH/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33;/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3;1H/t11-,14-,16-,17-,22+,27-;/m0./s1 |

InChI Key |

YZSQITAPLDJGKS-RYQLBYGJSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O.Cl |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O.Cl |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-deoxyadriamycin hydrochloride involves the conversion of adriamycin hydrochloride to its tosylhydrazone derivative using p-toluenesulfonylhydrazide in methanol. The hydrazone functionality is then reduced using sodium cyanoborohydride in the presence of p-toluenesulfonic acid, resulting in the deoxygenated product .

Industrial Production Methods: Industrial production methods for 13-deoxyadriamycin hydrochloride are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory synthesis, with optimizations for scale-up and purity.

Chemical Reactions Analysis

Types of Reactions: 13-Deoxyadriamycin hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: It can undergo nucleophilic substitution reactions at specific positions on the anthracycline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthracycline derivatives.

Scientific Research Applications

13-Deoxyadriamycin hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound to study the interactions of anthracyclines with DNA.

Biology: The compound is used to investigate the mechanisms of drug resistance in cancer cells.

Medicine: It has been studied for its potential use in chemotherapy, particularly for metastatic breast cancer, due to its reduced cardiotoxicity compared to doxorubicin

Industry: The compound is used in the development of new anthracycline derivatives with improved therapeutic profiles.

Mechanism of Action

13-Deoxyadriamycin hydrochloride exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the formation of DNA double-strand breaks, ultimately resulting in cell death. The compound’s reduced cardiotoxicity is attributed to its inability to form doxorubicinol, a metabolite known to cause heart damage .

Comparison with Similar Compounds

Doxorubicin: A widely used anthracycline with significant cardiotoxicity.

Daunomycin: Another anthracycline with a similar mechanism of action but different therapeutic applications.

Epirubicin: A derivative of doxorubicin with a slightly different side effect profile.

Uniqueness of 13-Deoxyadriamycin Hydrochloride: 13-Deoxyadriamycin hydrochloride is unique among anthracyclines due to its reduced cardiotoxicity, making it a promising candidate for chemotherapy with a potentially better safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.